2-(3-acetylindol-1-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(3-acetylindol-1-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylindol-1-yl)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.
Amidation: The final step involves the reaction of the acetylated indole with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetylindol-1-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-acetylindol-1-yl)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The acetyl and fluorophenyl groups may enhance binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-acetylindol-1-yl)-N-phenylacetamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(3-acetylindol-1-yl)-N-(4-fluorophenyl)acetamide: The fluorine atom is positioned differently, potentially altering its interaction with molecular targets.
2-(3-acetylindol-1-yl)-N-(2-chlorophenyl)acetamide: Substitution of fluorine with chlorine, which may change its chemical properties and biological effects.
Uniqueness
The presence of the fluorine atom in 2-(3-acetylindol-1-yl)-N-(2-fluorophenyl)acetamide can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound potentially more effective in its applications compared to its non-fluorinated counterparts.
Properties
CAS No. |
780786-59-6 |
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Molecular Formula |
C18H15FN2O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H15FN2O2/c1-12(22)14-10-21(17-9-5-2-6-13(14)17)11-18(23)20-16-8-4-3-7-15(16)19/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
DJRUPQVRZNGPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F |
solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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